molecular formula C9H16O6 B146577 Diethyl bis(hydroxymethyl)malonate CAS No. 20605-01-0

Diethyl bis(hydroxymethyl)malonate

Cat. No.: B146577
CAS No.: 20605-01-0
M. Wt: 220.22 g/mol
InChI Key: WIOHBOKEUIHYIC-UHFFFAOYSA-N
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Description

Diethyl bis(hydroxymethyl)malonate is an organic compound with the molecular formula C9H16O6. It is a white to almost white crystalline solid that is slightly soluble in water. This compound is used as a reagent in organic synthesis, particularly for preparing 1,3-dioxanes from acetals, aldehydes, and ketones .

Mechanism of Action

Target of Action

Diethyl bis(hydroxymethyl)malonate is a chemical compound used as a reagent in organic synthesis . It does not have a specific biological target, as it is not a drug or a biologically active compound. Instead, it is used to facilitate chemical reactions in the laboratory.

Mode of Action

As a reagent, this compound interacts with other compounds to form new products. Specifically, it is used for preparing 1,3-dioxanes from acetals, aldehydes, and ketones . The hydroxymethyl groups in the compound can react with carbonyl compounds (like acetals, aldehydes, and ketones) to form 1,3-dioxanes, a type of cyclic ether.

Result of Action

The primary result of the action of this compound is the formation of 1,3-dioxanes when reacted with acetals, aldehydes, and ketones . These 1,3-dioxanes can then be used as intermediates in the synthesis of other complex organic compounds.

Biochemical Analysis

Biochemical Properties

It is known to interact with various biomolecules in the course of its use as a reagent in the preparation of 1,3-dioxanes . The nature of these interactions is largely dependent on the specific reaction conditions and the other reactants involved.

Molecular Mechanism

It is known to participate in the formation of 1,3-dioxanes from acetals, aldehydes, and ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl bis(hydroxymethyl)malonate can be synthesized through the reaction of diethyl malonate with formaldehyde in the presence of a base such as potassium bicarbonate. The reaction is carried out at a controlled temperature of 25-30°C with mechanical stirring. The product is then extracted using ether and purified through crystallization .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often recrystallized to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl bis(hydroxymethyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and specific solvent conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted malonic esters, acrylic esters, and isobutyric esters. These products are valuable intermediates in organic synthesis and are used in various industrial applications .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to diethyl bis(hydroxymethyl)malonate include:

Uniqueness

This compound is unique due to its dual hydroxymethyl groups, which provide additional reactivity and versatility in organic synthesis. This makes it a valuable reagent for preparing a wide range of compounds that are not easily accessible through other reagents .

Properties

IUPAC Name

diethyl 2,2-bis(hydroxymethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-3-14-7(12)9(5-10,6-11)8(13)15-4-2/h10-11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOHBOKEUIHYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)(CO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885143
Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20605-01-0
Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20605-01-0
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Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
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Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
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Record name Diethyl bis(hydroxymethyl)malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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